molecular formula C13H13NO B8322189 2-Cyclopent-1-enyl-1H-indol-4-ol

2-Cyclopent-1-enyl-1H-indol-4-ol

Cat. No.: B8322189
M. Wt: 199.25 g/mol
InChI Key: XPPZTCBZYYPEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopent-1-enyl-1H-indol-4-ol is a synthetic indole-based compound offered for early-stage research and development. The indole scaffold is a privileged structure in medicinal chemistry, known for its prevalence in biologically active molecules and natural products . Indole derivatives are extensively investigated for their diverse pharmacological potential, including applications in anticancer, antimicrobial, anti-inflammatory, and anti-tubercular research . The specific molecular architecture of this compound, which features a cyclopentenyl moiety attached to the indole core, may be of particular interest for exploring structure-activity relationships (SAR) in novel therapeutic areas. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are encouraged to consult the scientific literature on the broad utility of indole derivatives in drug discovery to inform their specific investigative pathways .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-(cyclopenten-1-yl)-1H-indol-4-ol

InChI

InChI=1S/C13H13NO/c15-13-7-3-6-11-10(13)8-12(14-11)9-4-1-2-5-9/h3-4,6-8,14-15H,1-2,5H2

InChI Key

XPPZTCBZYYPEHA-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2=CC3=C(N2)C=CC=C3O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

  • 4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET): Structure: Features a hydroxyl group at position 4 and a substituted ethyl-methylaminoethyl chain at position 3 (3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol) . Key Differences: Unlike 2-cyclopentenyl substitution, 4-HO-MET’s side chain enhances its serotonin receptor affinity, contributing to psychoactive properties. The hydroxyl group at position 4 in both compounds likely increases polarity and hydrogen-bonding capacity .
  • 3-(2-Azidoethyl)-1H-indol-5-ol Derivatives :

    • Example : 3-(2-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol (6c) .
    • Key Differences : The hydroxyl group at position 5 (vs. position 4 in the target compound) alters electronic distribution. The triazole moiety in 6c enhances metabolic stability compared to cyclopentenyl groups, which may undergo ring-opening reactions .
  • 1-Methylnonyl Ethylphosphonofluoridate: Structure: A phosphonofluoridate ester with a branched alkyl chain .

Physicochemical Properties

Compound Predicted Boiling Point (°C) Predicted Density (g/cm³) pKa (Hydroxyl Group) Reference
2-Cyclopent-1-enyl-1H-indol-4-ol ~700 (est.) 1.18–1.22 (est.) ~10.1 (est.)
4-HO-MET Not reported Not reported 10.10 ± 0.15
1H-Indol-5-ol (from ) 709.1 ± 60.0 1.20 ± 0.1 10.10 ± 0.15

Notes:

  • The hydroxyl group’s pKa (~10.1) is consistent across indole derivatives, suggesting comparable ionization behavior under physiological conditions .
  • The cyclopentenyl group’s density (~1.20 g/cm³) aligns with cyclohexyl derivatives (e.g., 1.20 ± 0.1 g/cm³ in ), indicating similar packing efficiency in solid states .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-Cyclopent-1-enyl-1H-indol-4-ol, and how can reaction yields be optimized?

  • Methodological Answer : A plausible route involves coupling a cyclopentenyl moiety to the indole scaffold. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvents (as demonstrated for similar indole derivatives) can be adapted . Optimize yields by varying catalysts (e.g., CuI vs. CuBr), solvent ratios, and reaction times. Monitor intermediates via TLC (e.g., 70:30 EtOAc:hexanes) and purify via column chromatography.

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR in DMSO-d₆ can confirm hydroxyl proton signals (δ ~8–10 ppm) and cyclopentenyl protons (δ ~5–7 ppm), while HRMS provides exact mass validation (e.g., m/z 213.0784 for C₁₃H₁₁NO) . Compare experimental data with computational predictions (DFT or molecular modeling).

Q. What preliminary biological assays are suitable for screening this compound?

  • Methodological Answer : Conduct in vitro assays for antioxidant or receptor-binding activity. For hydroxylated indoles, DPPH radical scavenging or enzyme inhibition (e.g., COX-2) assays are common. Use cell viability assays (MTT) to assess cytotoxicity at varying concentrations (1–100 µM) and compare with controls .

Advanced Research Questions

Q. How can contradictory data in biological activity assays for this compound be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent polarity). Replicate assays under standardized protocols (e.g., PBS buffer, DMSO <1% v/v). Use orthogonal methods: if antioxidant activity conflicts between DPPH and FRAP assays, validate via HPLC-based ROS detection . Statistical analysis (ANOVA, p < 0.05) can identify outliers.

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystallographic structures of target proteins (e.g., serotonin receptors). Prioritize hydrogen bonding between the indolic hydroxyl and receptor active sites. Validate with MD simulations (NAMD/GROMACS) to assess binding stability . Compare results with SAR studies on analogous compounds.

Q. How can the regioselectivity of cyclopentenyl group addition to the indole scaffold be controlled?

  • Methodological Answer : Regioselectivity depends on electronic and steric factors. Use directing groups (e.g., Boc protection at N1) to favor C2 substitution. Monitor via in situ IR or ¹H NMR to track intermediate formation. For example, Pd-catalyzed C–H activation may improve selectivity over traditional Friedel-Crafts alkylation .

Q. What analytical techniques resolve challenges in quantifying this compound in complex matrices?

  • Methodological Answer : Employ LC-QTOF-MS with a C18 column (ACN/water + 0.1% formic acid) for high sensitivity. For biological samples, use SPE or protein precipitation to reduce matrix effects. Validate with deuterated internal standards (e.g., D₃-2-Cyclopent-1-enyl-1H-indol-4-ol) to ensure accuracy .

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